Oxagrelate (EG-626) Exhibits Superior Potency Over Papaverine and Dipyridamole in Inhibiting ADP-Induced Platelet Aggregation
Oxagrelate (EG-626) demonstrated an ID50 of 223 μM in ADP-induced rabbit platelet aggregation, which is 1.2-fold more potent than papaverine (ID50 266 μM) and 4.3-fold more potent than dipyridamole (ID50 957 μM) [1].
| Evidence Dimension | ID50 for ADP-induced platelet aggregation |
|---|---|
| Target Compound Data | 223 μM |
| Comparator Or Baseline | Papaverine 266 μM, Dipyridamole 957 μM |
| Quantified Difference | 1.2x and 4.3x more potent |
| Conditions | Rabbit platelet rich plasma (PRP) in vitro |
Why This Matters
This establishes Oxagrelate as the more potent cAMP PDE inhibitor among this chemical class in this specific assay, directly informing compound selection for in vitro platelet studies.
- [1] Adachi K, Numano F. Phosphodiesterase inhibitors: Their comparative effectiveness in vitro in various organs. Jpn J Pharmacol. 1977;27(1):97-103. View Source
